molecular formula C20H19ClN2O3S2 B2550159 N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207034-12-5

N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2550159
CAS No.: 1207034-12-5
M. Wt: 434.95
InChI Key: ARGFEADNGYJXEE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide (CAS 1207034-12-5) is a synthetic compound with a molecular formula of C20H19ClN2O3S2 and a molecular weight of 434.96 g/mol . This chemical features a thiophene carboxamide core substituted with a sulfamoyl group, linking it to two distinct aromatic regions. This structure places it within a class of N-acyl sulfonamides , which are of significant interest in medicinal chemistry as they are often explored as bioisosteres for carboxylic acids, potentially offering improved metabolic stability and binding affinity to biological targets . Compounds with this specific scaffold are investigated in various research areas, including the development of immunostimulatory agents. Systematic studies on similar structures have shown potential in enhancing immune responses, such as sustaining NF-κB activation, which is a key pathway in the development of novel vaccine adjuvants . Researchers utilize this high-purity compound exclusively in laboratory settings for hit/lead optimization and structure-activity relationship (SAR) studies to elucidate new biological activities and mechanisms of action. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-13-4-8-16(9-5-13)23(3)28(25,26)18-10-11-27-19(18)20(24)22-15-7-6-14(2)17(21)12-15/h4-12H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGFEADNGYJXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide, a compound with the CAS number 1207034-12-5, has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological properties, particularly focusing on its anticancer and antimicrobial activities.

Structural Characteristics

The molecular formula of the compound is C20H19ClN2O3S2C_{20}H_{19}ClN_{2}O_{3}S_{2} with a molecular weight of 435.0 g/mol. The structure features a thiophene ring, a carboxamide group, and a sulfamoyl moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
  • Sulfamoylation : The introduction of the sulfamoyl group is achieved via reaction with sulfonamide derivatives.
  • Chlorination and Methylation : Chlorination at the 3-position of the phenyl ring and methylation at the sulfamoyl nitrogen further modify the compound to enhance its biological activity.

Anticancer Activity

Recent studies indicate that compounds related to this structure exhibit significant anticancer properties. For instance, derivatives containing similar functional groups have shown potent inhibitory effects on various cancer cell lines:

CompoundTarget Cell LineIC50 (µM)
CFI-400945HCT116 (Colon Cancer)<0.01
Compound 82aMultiple Myeloma (KMS-12 BM)1.4
Compound 109NSCLC (H1975)0.005

These results suggest that this compound may possess similar or enhanced anticancer activity due to its structural similarities and functional groups conducive to receptor binding and inhibition.

Antimicrobial Activity

The compound's sulfamoyl group suggests potential antimicrobial properties, akin to other sulfonamide derivatives known for their efficacy against bacterial infections. Research has shown that sulfonamides can inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

Case Studies

  • In Vitro Studies : Laboratory tests have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. These studies often employ MTT assays to determine cell viability post-treatment.
  • In Vivo Models : Animal studies using xenograft models have indicated that similar compounds significantly reduce tumor growth compared to control groups, highlighting their potential as therapeutic agents.

Scientific Research Applications

Antitumor Activity

The compound has been evaluated for its antitumor properties, demonstrating significant efficacy against various cancer cell lines. The National Cancer Institute (NCI) has conducted assays that reveal its potential as an anticancer agent.

Case Studies and Findings

  • In Vitro Studies :
    • The compound was tested against a panel of approximately 60 cancer cell lines, exhibiting mean growth inhibition (GI) values indicating strong antimitotic activity.
    • For example, it showed an average GI50 value of 15.72μM15.72\,\mu M against human tumor cells, suggesting promising anticancer properties .
  • Mechanism of Action :
    • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
    • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
    • Cell Cycle Arrest : Evidence suggests that these compounds can halt the cell cycle at various checkpoints, preventing further division of cancer cells.

Comparative Antitumor Activity

CompoundIC50 (µM)Cancer Type
CFI-4009450.01Colon Cancer
Compound 82a0.4Multiple Myeloma
Compound 830.64Multiple Myeloma

Antimicrobial Activity

Emerging research indicates that N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound could be further explored as a potential antimicrobial agent, particularly against resistant bacterial strains .

Summary of Applications

The applications of this compound are primarily focused on:

  • Anticancer Research : Its ability to inhibit tumor growth and induce apoptosis positions it as a candidate for further development in cancer therapeutics.
  • Antimicrobial Studies : Its effectiveness against various bacteria highlights its potential use in combating infections, particularly those caused by resistant strains.

Comparison with Similar Compounds

Substituent Variations in Thiophene Carboxamide Derivatives

The following table summarizes key structural analogs and their differences:

Compound Name Substituent at Thiophene-3 Position Substituent on Carboxamide Nitrogen Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound Methyl(4-methylphenyl)sulfamoyl 3-Chloro-4-methylphenyl C₂₁H₂₀ClN₂O₃S₂ 468.98* Hypothesized to exhibit enhanced lipophilicity due to dual methyl groups .
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (4-Chlorobenzyl)sulfonyl 4-Chlorophenyl C₁₈H₁₃Cl₂NO₃S₂ 426.34 Higher halogen content may improve metabolic stability but reduce solubility.
N-(4-Chloro-3-nitrophenyl)thiophene-2-carboxamide None (unsubstituted thiophene) 4-Chloro-3-nitrophenyl C₁₁H₇ClN₂O₃S 282.70 Nitro group introduces electron-withdrawing effects, potentially altering reactivity.
4-Benzylthio-2-chloro-5-sulfamoyl-N-(4-methylphenyl)benzamide derivatives Sulfamoyl-linked triazine or aryl groups 4-Methylphenyl Varies (e.g., C₂₈H₂₃ClFN₅O₃S₂ for Compound 51) Varies (e.g., 598.09 for Compound 51) Triazine-containing analogs (e.g., 51–55) show melting points >250°C, indicating high crystallinity .

*Calculated molar mass based on formula.

Key Structural and Functional Differences

Sulfamoyl vs. Sulfonyl Groups :

  • The target compound’s methyl(4-methylphenyl)sulfamoyl group contains a sulfonamide (S–N bond), which can participate in hydrogen bonding. In contrast, N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide has a sulfonyl group (S=O), which is more electron-withdrawing and may reduce basicity.

Aromatic Substitutents: The 3-chloro-4-methylphenyl group in the target compound provides steric bulk and lipophilicity compared to the 4-chlorophenyl group in or the 4-chloro-3-nitrophenyl group in .

Triazine-Containing Analogs :

  • Compounds like 51–55 incorporate 1,2,4-triazine rings, which are π-deficient and can engage in stacking interactions. These derivatives exhibit higher melting points (>250°C), suggesting stronger intermolecular forces compared to the target compound.

Preparation Methods

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

The thiophene core is functionalized at the 2-position via Friedel-Crafts acylation or direct carboxylation. For example, thiophene-2-carboxylic acid chloride is prepared by treating thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This intermediate is critical for subsequent sulfamoylation and amidation.

Reaction Conditions :

  • Thionyl chloride (3 eq.), methanol, 60°C, 48 hours
  • Yield: 96% (isolated as methyl ester)

Sulfamoylation at the Thiophene 3-Position

Introducing the methyl(4-methylphenyl)sulfamoyl group involves reacting thiophene-2-carboxylic acid chloride with methyl(4-methylphenyl)sulfamoyl chloride. This step requires anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride.

Typical Protocol :

  • Dissolve thiophene-2-carboxylic acid chloride (1 eq.) in dry dichloromethane (DCM).
  • Add methyl(4-methylphenyl)sulfamoyl chloride (1.1 eq.) and triethylamine (TEA, 2 eq.) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Data :

Parameter Value
Reaction Temperature 0°C → 25°C
Yield 78–85%
Purity (HPLC) >95%

Amide Coupling with 3-Chloro-4-Methylaniline

The final step couples the sulfamoylated thiophene intermediate with 3-chloro-4-methylaniline using carbodiimide-based coupling agents.

Optimized Procedure :

  • Activate the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and hydroxybenzotriazole (HOAt, 1.1 eq.) in DCM.
  • Add 3-chloro-4-methylaniline (1 eq.) and stir at 25°C for 18 hours.
  • Concentrate under reduced pressure and purify via reversed-phase HPLC (water:acetonitrile with 0.1% trifluoroacetic acid).

Performance Metrics :

Metric Value
Reaction Time 18 hours
Isolated Yield 65–72%
Purity (LC-MS) >98%

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Polar aprotic solvents like dimethylformamide (DMF) improve sulfamoylation efficiency by stabilizing reactive intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance coupling reaction rates by 30%.

Temperature and Stoichiometry

Excess sulfamoyl chloride (1.1 eq.) ensures complete conversion of the thiophene intermediate, while maintaining temperatures below 30°C minimizes side reactions such as ring sulfonation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.02 (s, 1H, thiophene H-5)
    • δ 7.85 (d, J = 8.0 Hz, 1H, aromatic H)
    • δ 2.43 (s, 3H, methyl group)
  • ¹³C NMR : Confirms sulfonamide (C-SO₂-N) at 113 ppm and amide carbonyl (C=O) at 168 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 382.1234 (calculated: 382.1238)
  • Fragmentation : Loss of SO₂ (64 Da) and CH₃C₆H₄ (105 Da) confirms substituent positions.

Challenges and Mitigation

Byproduct Formation

Hydrolysis of sulfamoyl chloride to sulfonic acid is minimized using molecular sieves (3Å) to scavenge water.

Purification Difficulties

Reverse-phase HPLC with trifluoroacetic acid as an ion-pairing agent resolves co-eluting impurities, achieving >98% purity.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide?

Methodological Answer: Synthesis optimization should focus on reaction conditions (solvent, temperature, catalysts) and intermediates. For example, sulfonamide formation often requires coupling agents like thionyl chloride (SOCl₂) in anhydrous dichloromethane under nitrogen, followed by nucleophilic substitution with amines (e.g., 3-chloro-4-methylaniline). Reaction monitoring via TLC and purification via column chromatography are critical to isolate the target compound. Evidence from analogous sulfonamide syntheses suggests that triethylamine acts as a base to neutralize HCl byproducts, improving yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Comprehensive characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfamoyl and carboxamide groups). For instance, the thiophene ring protons typically resonate at δ 7.2–7.8 ppm in DMSO-d₆ .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~500–550 Da).
  • Elemental analysis : To confirm C, H, N, S, and Cl content within ±0.4% deviation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can determine bond lengths, angles, and torsional conformations. For example, sulfamoyl groups often exhibit tetrahedral geometry around sulfur, with S–N bonds ~1.62 Å and S–O bonds ~1.43 Å . Orthorhombic crystal systems (e.g., P2₁2₁2₁) are common for similar thiophene derivatives, as seen in related structures .

Q. What computational strategies are suitable for predicting biological activity or binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., viral polymerases). Docking scores ≤−7.0 kcal/mol suggest strong binding. For sulfonamides, prioritize hydrogen bonds with catalytic residues (e.g., Lys or Asp) .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict ADMET properties .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Dynamic NMR : Resolve rotational isomers (e.g., restricted rotation around the sulfamoyl S–N bond) by variable-temperature NMR.
  • X-ray crystallography : Definitively assign stereochemistry if NMR signals overlap. For example, crystallographic data resolved ambiguities in a related N-arylthiophene carboxamide’s conformation .

Experimental Design for Derivative Synthesis

Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Core modifications : Replace the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Sulfamoyl group variation : Substitute methyl with ethyl or cyclopropyl groups to assess steric effects.
  • Cyclization reactions : Use iodine in DMF to generate fused heterocycles (e.g., thiadiazoles), enhancing metabolic stability .

Q. How can researchers validate synthetic yields and reproducibility?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, stoichiometry).
  • Batch replication : Synthesize ≥3 independent batches and compare yields (RSD <5% indicates robustness).

Data Analysis and Contradictions

Q. How should discrepancies in biological activity data between in vitro and in vivo models be interpreted?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assay). Poor in vivo activity may stem from rapid clearance or poor bioavailability .
  • Metabolite identification : Use LC-MS/MS to detect oxidative or hydrolytic metabolites that may interfere with activity .

Q. What analytical methods resolve inconsistencies in crystallographic vs. computational geometry?

Methodological Answer:

  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles. Deviations >0.05 Å suggest conformational flexibility or crystal packing effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing solid-state geometry .

Advanced Characterization Techniques

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) clarify regiochemical assignments?

Methodological Answer:

  • NOESY : Detect spatial proximity between thiophene protons and aromatic substituents (e.g., 3-chloro-4-methylphenyl).
  • HSQC : Correlate ¹H signals with ¹³C shifts to assign quaternary carbons (e.g., carboxamide carbonyl at ~165 ppm) .

Q. What role does X-ray photoelectron spectroscopy (XPS) play in analyzing sulfur oxidation states?

Methodological Answer: XPS can differentiate sulfonamide (S⁶⁺, binding energy ~168–170 eV) from sulfonic acid (S⁶⁺, ~169–171 eV) or thiophene sulfur (S⁰, ~164 eV). This is critical for confirming sulfamoyl group integrity .

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